molecular formula C30H20BrN5O B10875902 2-(2-Bromophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

2-(2-Bromophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10875902
M. Wt: 546.4 g/mol
InChI Key: LJVDFWYUDJXKKI-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a bromophenyl group, a furylmethyl group, and a diphenyl group attached to a pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under specific conditions. For instance, the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature has been reported to yield similar triazolopyrimidine compounds with excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing scalable processes such as continuous flow synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different oxidation states and derivatives.

    Cyclization Reactions: The triazolopyrimidine core can be further modified through cyclization reactions with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts such as palladium or copper. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromophenyl group can yield various substituted derivatives, while oxidation reactions can produce different oxidized forms of the compound.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity can be explored for developing new pharmaceuticals or bioactive molecules.

    Medicine: The compound may serve as a lead compound for drug discovery, particularly in targeting specific enzymes or receptors.

    Industry: Its chemical properties can be utilized in the development of new materials or catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The bromophenyl and furylmethyl groups may play a role in binding to these targets, while the triazolopyrimidine core could be involved in modulating their activity. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2-Bromophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine lies in its combination of functional groups and the specific arrangement of its heterocyclic core. This unique structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

Molecular Formula

C30H20BrN5O

Molecular Weight

546.4 g/mol

IUPAC Name

4-(2-bromophenyl)-10-(furan-2-ylmethyl)-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C30H20BrN5O/c31-24-16-8-7-15-23(24)28-33-30-26-25(20-10-3-1-4-11-20)27(21-12-5-2-6-13-21)35(18-22-14-9-17-37-22)29(26)32-19-36(30)34-28/h1-17,19H,18H2

InChI Key

LJVDFWYUDJXKKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C3=C2C4=NC(=NN4C=N3)C5=CC=CC=C5Br)CC6=CC=CO6)C7=CC=CC=C7

Origin of Product

United States

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